Adriblastin is derived from the bacterium Streptomyces peucetius. It belongs to the class of drugs known as anthracyclines, which are characterized by their ability to disrupt DNA function through intercalation and topoisomerase inhibition. This compound has been extensively studied and has multiple therapeutic indications, making it a cornerstone in oncology.
The synthesis of doxorubicin involves several steps that typically start with the fermentation of Streptomyces peucetius. The process can be summarized as follows:
Technical details include the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
Doxorubicin's molecular formula is , with a molecular weight of 579.65 g/mol. The structure features a tetracyclic ring system with an amino sugar moiety attached:
The compound's structural characteristics enable it to effectively bind to DNA and inhibit topoisomerase II.
Doxorubicin undergoes various chemical reactions in biological systems:
These reactions are crucial for understanding both the therapeutic efficacy and the cardiotoxicity associated with doxorubicin treatment.
The mechanism by which doxorubicin exerts its antitumor effects involves multiple pathways:
Studies indicate that these mechanisms collectively lead to increased cell death in rapidly dividing tumor cells while also affecting normal cells, which can result in side effects such as cardiotoxicity.
Relevant data on pharmacokinetics show that doxorubicin has a half-life ranging from 20 to 48 hours, depending on administration routes and individual patient factors.
Adriblastin is widely used in clinical oncology for treating various cancers due to its effectiveness:
Research continues into optimizing dosing schedules and combinations with other agents to mitigate adverse effects while maximizing therapeutic outcomes. Studies also explore modifications of doxorubicin derivatives aimed at reducing cardiotoxicity while maintaining efficacy against tumors.
Adriblastin originates from the bacterium Streptomyces peucetius, specifically a high-producing mutant subspecies designated Streptomyces peucetius var. caesius [3] [6]. This mutant strain was derived through targeted mutagenesis of the wild-type S. peucetius (which primarily produces the related anthracycline daunorubicin) using N-nitroso-N-methyl urethane [4]. The critical biosynthetic difference conferred by this mutagenesis was the acquisition of enzymatic capability for C-14 hydroxylation, transforming daunorubicin into doxorubicin (Adriblastin) [3] [6]. This hydroxylation significantly enhances its therapeutic spectrum and potency compared to its precursor. Initial identification and characterization of the compound produced by this mutant were reported by Arcamone and colleagues, who described it as "14-hydroxydaunomycin" [1] [6]. The mutant strain S. peucetius var. caesius N47, known for accumulating the key doxorubicin precursor ε-rhodomycinone, became a critical tool for optimizing production yields. Research employing experimental designs like central composite face-centered (CCF) designs revealed optimal parameters for ε-rhodomycinone productivity, including temperatures around 30°C and specific pH control strategies during the production phase [1]. This foundational microbiological and bioprocess engineering work enabled the large-scale production essential for clinical use.
Adriblastin possesses one of the broadest spectrums of activity among cytotoxic agents. It is a fundamental component of first-line chemotherapeutic regimens across a diverse array of hematological malignancies and solid tumors [6] [10]. Its efficacy stems from its potent mechanisms interfering with DNA integrity and function (detailed in section 2.1). Key clinical applications include:
Table 1: Major Cancer Types Treated with Adriblastin (Doxorubicin)-Containing Regimens
Cancer Type | Exemplary Treatment Regimens Containing Adriblastin | Formulation Relevance |
---|---|---|
Breast Cancer | AC, TAC, FAC | Standard HCl; Liposomal (Myocet - EU) |
Hodgkin's Lymphoma | ABVD | Standard HCl |
Non-Hodgkin's Lymphoma | CHOP, BEACOPP | Standard HCl |
Acute Leukemias (ALL, AML) | Various induction/consolidation regimens | Standard HCl |
Soft Tissue Sarcoma | Single agent or combinations (e.g., with ifosfamide) | Standard HCl |
Ovarian Cancer | Often in recurrence; Pegylated liposomal preferred | Pegylated Liposomal (Caelyx/Doxil) |
Multiple Myeloma | Combined with bortezomib or other agents | Pegylated Liposomal (Caelyx/Doxil) |
AIDS-Related Kaposi's Sarcoma | First-line monotherapy | Pegylated Liposomal (Caelyx/Doxil) |
Bladder Cancer | Local instillation or systemic combinations | Standard HCl |
Gastric Cancer | Combinations (e.g., with cisplatin, 5-FU) | Standard HCl |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2